4-[(3-Phenylbutanoyl)amino]benzamide Exhibits a Clear Species Potency Difference vs. Other VAP-1 Inhibitors
4-[(3-Phenylbutanoyl)amino]benzamide inhibits human VAP-1 with an IC50 of 20 nM, while its potency against rat VAP-1 is 72 nM, representing a 3.6-fold difference. This species selectivity profile is distinct from other VAP-1 inhibitors. For example, the compound 'benzamide, N-[[[4-[2-[2-(acetylamino)-4-thiazolyl]ethyl]phenyl]amino]thioxomethyl]-' (CAS 737822-92-3) shows a reverse selectivity with a human IC50 of 230 nM and a rat IC50 of 14 nM, a 16-fold difference favoring the rodent isoform [1].
| Evidence Dimension | Human vs. Rat VAP-1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Human VAP-1: 20 nM; Rat VAP-1: 72 nM |
| Comparator Or Baseline | CAS 737822-92-3: Human VAP-1: 230 nM; Rat VAP-1: 14 nM |
| Quantified Difference | Target compound is 11.5-fold more potent on human VAP-1, while comparator is 16-fold more potent on rat VAP-1. |
| Conditions | Both compounds were assayed for inhibition of human and rat VAP-1 expressed in CHO cells using [14C]-benzylamine as a substrate. |
Why This Matters
This species-specific potency dictates the appropriate animal model for in vivo studies; using a compound with the wrong species selectivity can lead to a false negative result or require higher, potentially toxic, doses.
- [1] BindingDB. BDBM50433257 (CHEMBL2376160). IC50 Data for Human and Rat VAP-1. View Source
